molecular formula C21H22ClN5OS B2612959 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 246021-98-7

1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2612959
CAS No.: 246021-98-7
M. Wt: 427.95
InChI Key: YQWPBJQSPKVKJB-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a heterocyclic bipyrazole derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a tert-butyl moiety. Its structure combines a pyrazole core linked to a thiazole ring, with additional functional groups influencing its physicochemical and biological properties. The hydroxy group at position 5 and the tert-butyl substituent likely enhance steric bulk and metabolic stability, making it a candidate for therapeutic applications.

Properties

IUPAC Name

4-(2-tert-butyl-5-methylpyrazol-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5OS/c1-12-10-17(27(24-12)21(3,4)5)18-13(2)25-26(19(18)28)20-23-16(11-29-20)14-6-8-15(22)9-7-14/h6-11,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLSQCVJLPLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116335
Record name 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246021-98-7
Record name 1-[4-(4-Chlorophenyl)-2-thiazolyl]-1′-(1,1-dimethylethyl)-3,3′-dimethyl[4,5′-bi-1H-pyrazol]-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol , known by its CAS number 246021-98-7 , is a complex heterocyclic molecule with potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C21H22ClN5OS
  • Molecular Weight : 427.95 g/mol
  • Boiling Point : 599.3 ± 60.0 °C (Predicted)
  • Density : 1.36 ± 0.1 g/cm³ (Predicted)
  • pKa : 6.83 ± 0.50 (Predicted)

Structural Features

The compound features a thiazole ring and a bipyrazole moiety, contributing to its unique reactivity and biological interactions. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which is crucial for rapidly proliferating cancer cells .
  • Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can trigger apoptosis in cancer cells, enhancing their therapeutic efficacy when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are common among pyrazole derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in treating infections .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the effects of doxorubicin through a synergistic mechanism .
  • Antimalarial Activity : Some studies have evaluated the antimalarial activity of related pyrazole compounds against Plasmodium falciparum, indicating that structural modifications can lead to varying degrees of efficacy against malaria parasites .

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of DHODH
Induction of ApoptosisTriggering apoptotic pathways
AntimicrobialInhibition of bacterial growth
AntimalarialDisruption of parasite growth

Comparison with Similar Compounds

Key Differences :

  • The target compound features a tert-butyl group instead of triazolyl or fluorophenyl substituents, reducing polarity and increasing hydrophobicity.

Substitution Patterns in Bipyrazole-Thiazole Hybrids

and highlight compounds with variations in aryl and heteroaryl substituents:

  • Compound I () : Contains a bromophenyl and fluorophenyl group, with demonstrated antimicrobial activity.
  • Compound in : 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol.
Property Target Compound Compound I () Methoxy Derivative ()
Aryl Group 4-Chlorophenyl 4-Bromophenyl 4-Methoxyphenyl
Key Substituents tert-Butyl, Hydroxy Fluorophenyl, Triazolyl Methoxy, Phenyl
Molecular Weight ~450–470 (estimated) Not reported 443.52
Bioactivity Inferred antimicrobial potential Confirmed antimicrobial Not reported

Functional Group Impact on Bioactivity

and emphasize the role of functional groups in biological activity:

  • Nitrofurantoin Analogues () : Pyrazole derivatives with furan and hydroxy groups show antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Triazolylpyrazoles () : Exhibit activity attributed to halogen-phenyl and triazole interactions with bacterial targets.

The target compound’s hydroxy and thiazole groups may mimic these interactions, while the tert-butyl group could prolong half-life in vivo by reducing metabolic clearance .

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